8-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
Description
Properties
IUPAC Name |
8-chloro-N-[(4-methoxyphenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S2/c1-26-12-5-2-10(3-6-12)9-21-18(25)15-16-22-17(24)13-7-4-11(20)8-14(13)23(16)19(27)28-15/h2-8H,9H2,1H3,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMSLPPPRVCNLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a complex organic compound belonging to the thiazoloquinazoline family. Its unique structural features contribute to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is attributed to its interaction with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity:
- Activation of Ion Channels:
- Antimicrobial Activity:
Anticancer Activity
A study evaluated the cytotoxic effects of thiazoloquinazoline derivatives on several human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition in cancer cells such as MCF7 and HCT116 with IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 8-chloro-N-(4-methoxybenzyl)-5-oxo... | MCF7 | 2.09 |
| 8-chloro-N-(4-methoxybenzyl)-5-oxo... | HCT116 | 2.08 |
Cardiovascular Effects
The compound was identified in a screening library targeting G-protein coupled receptors (GPCRs) and was found to activate BK channels effectively. This activation leads to vasodilation and improved blood flow, suggesting its potential use in treating hypertension or other cardiovascular conditions .
Antimicrobial Properties
Research has highlighted the antimicrobial potential of thiazoloquinazoline derivatives. For example, studies demonstrated that certain derivatives showed significant inhibition against bacterial strains like Staphylococcus aureus and Escherichia coli, indicating a broad spectrum of antimicrobial activity .
Scientific Research Applications
Biological Activities
Research indicates that derivatives of thiazoloquinazoline compounds often exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that this compound can inhibit specific kinases involved in cancer progression, demonstrating its potential as an anticancer agent. For instance, it has been identified as an inhibitor of Polo-like kinase 1 (Plk1), which plays a crucial role in cell division and cancer proliferation .
- Antimicrobial Properties : The compound has also been explored for its ability to combat various infectious diseases. Its structural features allow it to interact effectively with microbial targets, potentially leading to the development of new antimicrobial agents.
Case Studies
Recent studies have documented the application of this compound in various experimental settings:
- Inhibition Studies : A study focused on the inhibition of Plk1 demonstrated that derivatives could effectively reduce cancer cell proliferation in vitro . The IC50 values for these compounds were consistently below 2 μM, indicating potent activity.
- Antimicrobial Testing : Other research investigated its antimicrobial properties against various pathogens. Results showed promising activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibiotic agent.
Comparison with Similar Compounds
Core Structure Variations
The thiazolo[3,4-a]quinazoline scaffold is shared among analogs, but substituent variations significantly alter properties:
Key Observations :
- Chlorine vs. Methyl : The 8-Cl substituent (target compound) may improve binding to electrophilic targets compared to the 7-CH3 in Analog 1.
- N-Linked Aromatic Groups : The 4-methoxybenzyl group (target) offers better solubility than Analog 2’s dichlorophenyl, which is more lipophilic and toxic .
Q & A
Q. What are the optimal synthetic routes for 8-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide?
- Methodological Answer : Synthesis of thiazoloquinazoline derivatives typically involves cyclization reactions. For example, analogous compounds (e.g., thiazolo[3,2-a]pyrimidines) are synthesized via cyclocondensation of ethyl bromopyruvate with thiosemicarbazides in acidic conditions (75% yield under reflux in HCl) . Key variables to optimize include:
- Catalysts : Use of concentrated HCl or Lewis acids (e.g., ZnCl₂).
- Temperature : Reflux conditions (80–100°C) for 6–12 hours.
- Solvent : Polar aprotic solvents (e.g., DMF) for improved solubility.
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer : A multi-technique approach ensures accuracy:
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., used for thiadiazine derivatives in ).
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to identify substituent effects (e.g., methoxybenzyl protons at δ 3.7–4.2 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 485.05).
- FTIR : Validate carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .
Q. How can researchers assess purity and stability under experimental conditions?
- Methodological Answer :
- Purity :
- HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm .
- Elemental analysis : Confirm C, H, N, S content (±0.3% theoretical values).
- Stability :
- Accelerated degradation studies : Expose to pH 1–13 buffers, 40–60°C for 48 hours; monitor via TLC .
- Storage : Store at –20°C in amber vials (classification code: 13, non-combustible solids) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Quantum chemical calculations (DFT) : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., thioxo group susceptibility to nucleophilic attack) .
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) with scoring functions (∆G < –8 kcal/mol indicates strong binding) .
- Reaction path sampling : Combine with experimental data to narrow optimal conditions (ICReDD methodology) .
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer : Conflicting results (e.g., variable IC₅₀ values) may arise from:
- Experimental variables : Solvent polarity (logP), temperature, or cell-line specificity.
- Analytical thresholds : Validate assays with positive controls (e.g., cisplatin for cytotoxicity).
Resolution strategy : - Design of Experiments (DoE) : Test variables systematically (e.g., 3² factorial design for solvent and concentration).
- Meta-analysis : Pool data from >5 independent studies; apply ANOVA (p < 0.05) to identify outliers .
Q. What role does the thiazoloquinazoline core play in modulating electronic and steric effects?
- Methodological Answer : The fused heterocyclic system influences:
- Electron density : Thioxo group at position 1 enhances electrophilicity, facilitating nucleophilic substitutions .
- Steric hindrance : 4-Methoxybenzyl substituent at N3 alters spatial accessibility (confirmed via X-ray torsion angles < 10°) .
Experimental validation : - Cyclic voltammetry : Measure redox potentials to quantify electron-withdrawing/donating effects.
- Hammett constants : Correlate substituent effects with reaction rates .
Q. How do solvent polarity and proticity affect reaction pathways in derivatization?
- Methodological Answer :
- Polar aprotic solvents (DMF, DMSO) : Stabilize transition states in SNAr reactions (e.g., chloride displacement at C8).
- Protic solvents (MeOH, H₂O) : Favor hydrolysis of the thioxo group to sulfonic acid derivatives.
Case study : - In HCl/ethanol, cyclization yields drop to 50% vs. 75% in DMF .
Recommendation : Screen solvents using Kamlet-Taft parameters (α, β, π*) to optimize dielectric constant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
